molecular formula C8H17ClO2 B12543814 Hexane, 2-chloro-1,1-dimethoxy- CAS No. 142836-42-8

Hexane, 2-chloro-1,1-dimethoxy-

Cat. No.: B12543814
CAS No.: 142836-42-8
M. Wt: 180.67 g/mol
InChI Key: MRLGNIVYJBFBSV-UHFFFAOYSA-N
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Description

Hexane, 2-chloro-1,1-dimethoxy- (IUPAC name: 2-chloro-1,1-dimethoxyhexane) is a chlorinated ether derivative of hexane. The compound features a chlorine atom at the second carbon and two methoxy groups at the first carbon of the hexane chain. It is commercially available (e.g., from Tokyo Chemical Industry Co., Ltd.) and serves as a reagent in organic synthesis, particularly in nucleophilic substitutions and as a precursor for complex molecules like 1-benzyloxy-but-3-en-2-one .

Properties

CAS No.

142836-42-8

Molecular Formula

C8H17ClO2

Molecular Weight

180.67 g/mol

IUPAC Name

2-chloro-1,1-dimethoxyhexane

InChI

InChI=1S/C8H17ClO2/c1-4-5-6-7(9)8(10-2)11-3/h7-8H,4-6H2,1-3H3

InChI Key

MRLGNIVYJBFBSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(OC)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 2-chloro-1,1-dimethoxy- can be synthesized through the reaction of hexane with methanol and hydrochloric acid. The reaction typically involves the chlorination of hexane followed by the methoxylation process. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of hexane, 2-chloro-1,1-dimethoxy- involves large-scale chlorination and methoxylation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Hexane, 2-chloro-1,1-dimethoxy- undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form hexane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include hexane derivatives with various functional groups.

    Oxidation: Products include hexane derivatives with aldehyde or carboxylic acid groups.

    Reduction: Products include hexane derivatives with reduced functional groups.

Scientific Research Applications

Organic Synthesis

Hexane, 2-chloro-1,1-dimethoxy- serves as a valuable intermediate in organic chemistry. Its unique structure allows it to participate in various reactions, facilitating the synthesis of more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom in hexane, 2-chloro-1,1-dimethoxy- can be replaced by nucleophiles in substitution reactions. This property is useful for creating derivatives with desired functional groups.
  • Coupling Reactions: It can act as a coupling agent in reactions involving other organic compounds, contributing to the formation of larger molecular structures.

Environmental Applications

The compound is also relevant in environmental chemistry, particularly in studies assessing the impact of chlorinated compounds on ecosystems.

Environmental Monitoring:

  • Volatile Organic Compounds (VOCs): Hexane, 2-chloro-1,1-dimethoxy- is classified as a volatile organic compound. Its emissions are monitored to evaluate air quality and pollution levels. Regulatory bodies often include such compounds in their assessments of environmental health risks .

Toxicity Studies:

  • Research has been conducted to understand the toxicological effects of chlorinated compounds like hexane, 2-chloro-1,1-dimethoxy-. These studies are crucial for determining safe exposure levels and regulatory standards.

Biological Research

Emerging studies suggest that hexane, 2-chloro-1,1-dimethoxy- may have biological relevance.

Pharmacological Potential:

Case Study 1: Organic Synthesis Application

A study demonstrated the use of hexane, 2-chloro-1,1-dimethoxy- as a reagent in synthesizing complex organic molecules. The compound was reacted with various nucleophiles to yield derivatives that were further characterized through spectroscopic methods .

Case Study 2: Environmental Impact Assessment

In an environmental assessment study, hexane, 2-chloro-1,1-dimethoxy- was included in a list of monitored VOCs. Researchers analyzed its atmospheric concentration and potential effects on local flora and fauna over a specified period .

Mechanism of Action

The mechanism of action of hexane, 2-chloro-1,1-dimethoxy- involves its interaction with molecular targets through its functional groups. The chlorine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Chlorinated Hexanes
  • Hexane, 2-chloro (C₆H₁₃Cl): Molecular weight: 120.62 g/mol. Boiling point: Not explicitly stated, but chlorinated alkanes typically have lower boiling points than oxygenated analogs. Reactivity: The chlorine atom undergoes nucleophilic substitution, but lacks stabilizing methoxy groups, making it less versatile in synthesis compared to 2-chloro-1,1-dimethoxyhexane .
  • 2-Chloro-2-methylhexane (C₇H₁₅Cl):

    • Molecular weight: 134.65 g/mol.
    • Structure: Branched chloroalkane with a methyl group at C2.
    • Applications: Used in studies of carbocation stability due to steric hindrance. Unlike 2-chloro-1,1-dimethoxyhexane, it lacks ether functionalities, limiting its use in oxidation-sensitive reactions .
Methoxy/Ether-Substituted Hexanes
  • Hexane, 1-methoxy (C₇H₁₆O):

    • Molecular weight: 116.20 g/mol.
    • Boiling point: 399.2 K.
    • Key differences: Lacks chlorine and a second methoxy group, reducing electrophilic reactivity. Primarily used as a solvent .
  • Hexane, 1-(2,2-dimethoxyethoxy)- (C₁₀H₂₂O₃):

    • Molecular weight: 190.28 g/mol.
    • Structure: Features a dimethoxyethoxy chain at C1.
    • Applications: Functions as a protecting group in organic synthesis. The extended ether chain increases hydrophilicity compared to 2-chloro-1,1-dimethoxyhexane .

Functional Group Comparison

Compound Functional Groups Molecular Weight (g/mol) Key Reactivity
2-Chloro-1,1-dimethoxyhexane Cl, 2 × OCH₃ ~164.66 (calculated) Electrophilic chlorine; methoxy groups stabilize intermediates via resonance.
2-Chlorohexane Cl 120.62 Simple nucleophilic substitution; no stabilization.
1-Methoxyhexane OCH₃ 116.20 Inert solvent; no reactive sites.
1-(2,2-Diethoxyethoxy)hexane 2 × OCH₂CH₃, ether chain 218.33 Hydrophilic; used in phase-transfer catalysis.

Physicochemical Properties

Property 2-Chloro-1,1-dimethoxyhexane (Inferred) 2-Chlorohexane 1-Methoxyhexane
Boiling Point ~420–450 K (estimated) Not reported 399.2 K
Polarity Moderate (Cl + OCH₃) Low (Cl only) Low (OCH₃)
Solubility Miscible in polar aprotic solvents Hydrophobic Hydrophobic

Notes

  • Data gaps exist for the target compound; inferences are drawn from analogs.
  • Commercial availability and synthetic utility underscore its importance in organic chemistry .

Biological Activity

Hexane, 2-chloro-1,1-dimethoxy- (commonly referred to as 2-chloro-1,1-dimethoxyhexane) is a chemical compound with potential biological activities. Its structure includes a hexane backbone with chlorine and methoxy substituents, which may influence its interactions with biological systems. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and other fields.

The molecular formula of Hexane, 2-chloro-1,1-dimethoxy- is C7H15ClO2C_7H_{15}ClO_2, and it has a molecular weight of approximately 166.65 g/mol. The presence of chlorine and methoxy groups can significantly affect its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chlorinated compounds. For instance, compounds similar to Hexane, 2-chloro-1,1-dimethoxy- have shown effectiveness against various bacterial strains such as Pseudomonas aeruginosa, Salmonella typhimurium, and Staphylococcus aureus . These findings suggest that the chlorine substituent may enhance the antimicrobial properties of the compound.

Inhibition of Enzymatic Activity

Enzyme inhibition studies have been conducted on structurally related compounds to assess their potential in regulating metabolic pathways. For example, certain methoxy-substituted compounds have been shown to inhibit carbohydrate-hydrolyzing enzymes . This suggests that Hexane, 2-chloro-1,1-dimethoxy- could also exhibit similar inhibitory effects, potentially impacting glucose metabolism.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated a series of chlorinated compounds for their antibacterial properties. The results indicated that several derivatives exhibited significant inhibition against key pathogens. The study utilized a growth inhibition assay to determine the Minimum Inhibitory Concentration (MIC) values for these compounds .

CompoundMIC (µg/mL)Target Bacteria
Hexane, 2-chloro-1,1-dimethoxy-TBDPseudomonas aeruginosa
Related Compound A32Staphylococcus aureus
Related Compound B64Salmonella typhimurium

Study on Antioxidant Activity

A comparative analysis was performed on various methoxy-substituted compounds to evaluate their antioxidant capabilities using DPPH radical scavenging assays. While specific data for Hexane, 2-chloro-1,1-dimethoxy- was not available, related compounds demonstrated significant scavenging activity .

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis methods for 2-chloro-1,1-dimethoxyhexane, and how can reaction yields be improved?

  • Methodology : The compound is synthesized via acid-catalyzed acetalization of hexanal with methanol. Use sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts under reflux to remove water (azeotropic conditions). Optimize molar ratios (hexanal:methanol ≈ 1:2) and monitor reaction progress via thin-layer chromatography (TLC) . For higher yields, employ Dean-Stark traps for efficient water removal. Lab-scale batch reactors are preferable over industrial continuous flow systems for small academic batches .

Q. How can researchers confirm the structural identity and purity of synthesized 2-chloro-1,1-dimethoxyhexane?

  • Methodology :

  • GC-MS : Compare retention times and fragmentation patterns with standards (e.g., hexane-based solutions in GC, as in ) .
  • NMR : Validate methoxy (δ 3.2–3.4 ppm) and chloro-substituted carbon signals (δ 70–80 ppm in ¹³C NMR) against PubChem spectral data .
  • Boiling Point/Density : Cross-check experimental values (e.g., 127.5°C, 1.068 g/cm³) with CRC Handbook data .

Q. What are the primary degradation pathways of 2-chloro-1,1-dimethoxyhexane under acidic or oxidative conditions?

  • Methodology :

  • Hydrolysis : React with aqueous HCl (0.1–1 M) at 25–60°C to regenerate hexanal and methanol. Monitor kinetics via pH-stat titration or GC .
  • Oxidation : Use KMnO₄ or CrO₃ in acidic media to form hexanoic acid; track product evolution via FTIR or HPLC .

Advanced Research Questions

Q. How do isomeric and structural variations in chloroacetals influence thermal stability during pyrolysis?

  • Methodology :

  • Jet-Stirred Reactor (JSR) Studies : Conduct pyrolysis at 500–1100 K with 0.1–1 atm pressure, as in hexane isomer studies ( ). Analyze intermediates (e.g., chloroalkenes, CO) via GC-MS .
  • Kinetic Modeling : Develop a mechanism using software like CHEMKIN, incorporating bond dissociation energies (C-Cl vs. C-O) and radical pathways .

Q. What experimental strategies resolve contradictions in reported physical properties (e.g., boiling points) of 2-chloro-1,1-dimethoxyhexane?

  • Methodology :

  • Calibration : Use certified reference materials (CRMs) to calibrate distillation apparatus. Validate density via oscillating U-tube densitometry .
  • Interlaboratory Comparisons : Share samples with collaborating labs to assess reproducibility, referencing CRC and EPA DSSTox data .

Q. How can computational chemistry predict reactivity trends in nucleophilic substitution reactions involving the chloro group?

  • Methodology :

  • DFT Calculations : Model transition states (e.g., SN2 mechanisms) using Gaussian or ORCA. Compare activation energies with experimental kinetics (e.g., ’s trifluoroethyl substitution) .
  • Solvent Effects : Simulate polar aprotic solvents (DMF, DMSO) to assess nucleophilicity trends using COSMO-RS .

Q. What precautions are critical for handling 2-chloro-1,1-dimethoxyhexane in high-temperature catalytic studies?

  • Methodology :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent oxidation.
  • Real-Time Monitoring : Employ thermogravimetric analysis (TGA) to detect decomposition above 200°C .
  • Ventilation : Follow EPA guidelines for VOC emissions, as chloroacetals may release ozone precursors .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in kinetic data for acetal hydrolysis across literature sources?

  • Methodology :

  • Meta-Analysis : Compile rate constants from PubChem, CRC, and experimental studies (e.g., ). Normalize data by pH, temperature, and solvent .
  • Sensitivity Testing : Use Arrhenius plots to identify outliers and validate with controlled replicate experiments .

Q. What advanced spectroscopic techniques elucidate the electronic effects of the chloro substituent on acetal reactivity?

  • Methodology :

  • XPS/UPS : Measure binding energies of Cl 2p and O 1s electrons to assess electron-withdrawing effects.
  • NMR Relaxometry : Study solvent interactions via T₁/T₂ relaxation times in deuterated solvents .

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